molecular formula C24H21N3O5 B2529747 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921805-96-1

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2529747
CAS No.: 921805-96-1
M. Wt: 431.448
InChI Key: BGLJFIQHTHHWIV-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a pyridazinone core substituted with a 4-ethoxyphenyl group and a coumarin (2-oxo-2H-chromene) carboxamide linked via an ethyl chain. This structure merges pharmacophores known for diverse biological activities: pyridazinones are associated with cardiovascular and anti-inflammatory effects, while coumarins exhibit anticoagulant and anticancer properties .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-2-31-18-9-7-16(8-10-18)20-11-12-22(28)27(26-20)14-13-25-23(29)19-15-17-5-3-4-6-21(17)32-24(19)30/h3-12,15H,2,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLJFIQHTHHWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinone-Based Analogs

N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 1021224-92-9)
  • Structural Differences :
    • Substituent : 4-Chlorophenyl (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating).
    • Linker : Propyl chain vs. ethyl chain.
  • Impact: The chloro group enhances lipophilicity and may improve membrane permeability but could increase toxicity risks.
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 921578-01-0)
  • Structural Differences :
    • Additional 8-ethoxy group on the coumarin ring.
  • Impact :
    • The ethoxy substitution increases steric bulk and electron density on the coumarin, which may modulate interactions with enzymes like cytochrome P450 or kinases .

Coumarin Carboxamide Derivatives

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structural Differences: Replaces pyridazinone-ethyl moiety with a methoxyphenethyl group.
  • Methoxy groups enhance solubility but may decrease metabolic stability .
6-Chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 873080-77-4)
  • Structural Differences :
    • Chlorine substitutions on both coumarin and benzyl groups; sulfone-containing tetrahydrothiophene.
  • Impact: Chlorine atoms increase lipophilicity and may enhance blood-brain barrier penetration.

Heterocyclic Hybrids

N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 921796-75-0)
  • Structural Differences: Ethylsulfonyl-pyridazine instead of ethoxyphenyl-pyridazinone.
  • Impact :
    • Sulfonyl groups are strong electron-withdrawing moieties, which may enhance binding to charged residues in enzymatic active sites (e.g., kinases or proteases) .

Physicochemical and Pharmacokinetic Insights

Molecular Properties

Compound Molecular Weight LogP* (Predicted) Key Substituents
Target Compound ~435–465 ~3.5 4-Ethoxyphenyl, ethyl linker
CAS 1021224-92-9 435.9 ~3.8 4-Chlorophenyl, propyl linker
CAS 921578-01-0 465.9 ~4.0 8-Ethoxy coumarin
CAS 873080-77-4 453.3 ~4.2 Dichloro, sulfone

*LogP values estimated using fragment-based methods.

  • Key Observations :
    • Ethoxy groups balance solubility and lipophilicity compared to chloro or sulfonyl substituents.
    • Shorter ethyl linkers (vs. propyl) may reduce metabolic degradation but limit conformational diversity.

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